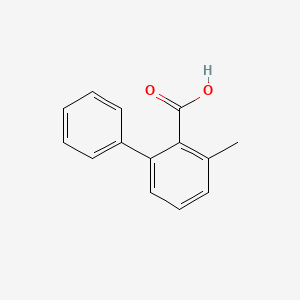

Ácido 6-metil-2-fenilbenzoico

Descripción general

Descripción

Aplicaciones Científicas De Investigación

Medicinal Chemistry

Anti-inflammatory Properties

One of the prominent applications of 6-Methyl-2-phenylbenzoic acid lies in its potential anti-inflammatory effects. Research indicates that similar compounds, such as substituted phenylbenzoic acids, can be employed to treat inflammatory diseases like rheumatoid arthritis and osteoarthritis. These compounds have shown efficacy in reducing edema and pain with fewer side effects compared to traditional steroidal anti-inflammatory drugs .

Case Study: Inflammation Treatment

A patent describes the synthesis of various substituted phenylbenzoic acids, including derivatives of 6-Methyl-2-phenylbenzoic acid, demonstrating their effectiveness in treating inflammation. The compounds were tested in animal models, showing significant reduction in inflammation markers and pain relief .

Organic Synthesis

Building Block for Complex Molecules

6-Methyl-2-phenylbenzoic acid serves as a versatile building block in organic synthesis. It is utilized in the preparation of various complex organic compounds through reactions such as esterification and amide formation. This compound’s structural features allow for modifications that can lead to new derivatives with enhanced properties.

Table 1: Reaction Pathways Involving 6-Methyl-2-phenylbenzoic Acid

| Reaction Type | Product Type | Yield (%) | Reference |

|---|---|---|---|

| Esterification | Methyl ester | 85 | |

| Amide Formation | Amides from amino acids | 90 | |

| Phosphorylation | Phosphorylated derivatives | 74 |

Electrochemical Applications

Recent studies have explored the electrochemical activation of methylating agents using compounds like 6-Methyl-2-phenylbenzoic acid. The electrochemical oxidation of similar benzoic acids has been shown to generate powerful electrophilic methylating agents, which can facilitate methylation reactions under mild conditions .

Case Study: Electrochemical Methylation

Research demonstrated that using electrochemical methods with benzoic acids, including derivatives like 6-Methyl-2-phenylbenzoic acid, can yield high selectivity and efficiency in methylation reactions, showcasing its utility in synthetic organic chemistry .

Environmental Chemistry

6-Methyl-2-phenylbenzoic acid has been investigated for its environmental impact and degradation pathways. Understanding its behavior in various environmental conditions is crucial for assessing its safety and potential ecological risks.

Table 2: Environmental Behavior of 6-Methyl-2-phenylbenzoic Acid

Mecanismo De Acción

Pharmacokinetics, which includes absorption, distribution, metabolism, and excretion (ADME) of a compound, would also depend on the specific properties of the compound, such as its solubility, stability, and reactivity. These properties can be influenced by various environmental factors, such as pH, temperature, and the presence of other molecules .

The result of the compound’s action would depend on its interaction with its targets and the subsequent biochemical pathways that are affected. This could lead to various molecular and cellular effects, depending on the specific context .

Análisis Bioquímico

Biochemical Properties

It is known that benzoic acid derivatives can participate in various biochemical reactions . For instance, they can undergo free radical bromination, nucleophilic substitution, and oxidation . These reactions can be influenced by the presence of the methyl and phenyl groups in the 6-Methyl-2-phenylbenzoic acid molecule .

Cellular Effects

It is plausible that this compound could influence cell function through its interactions with various biomolecules, potentially impacting cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

Based on its structural similarity to other benzoic acid derivatives, it may interact with biomolecules through binding interactions, potentially leading to enzyme inhibition or activation, and changes in gene expression .

Metabolic Pathways

Benzoic acid derivatives are known to participate in various metabolic processes .

Transport and Distribution

The transport and distribution of a compound can be influenced by various factors, including its interactions with transporters or binding proteins, as well as its localization or accumulation .

Subcellular Localization

The subcellular localization of a compound can affect its activity or function, and can be influenced by factors such as targeting signals or post-translational modifications .

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of 6-Methyl-2-phenylbenzoic acid typically involves the Friedel-Crafts acylation of toluene with benzoyl chloride, followed by oxidation. The reaction conditions often include the use of a Lewis acid catalyst such as aluminum chloride (AlCl3) and an oxidizing agent like potassium permanganate (KMnO4) or chromium trioxide (CrO3) .

Industrial Production Methods: In an industrial setting, the production of 6-Methyl-2-phenylbenzoic acid may involve large-scale Friedel-Crafts acylation followed by purification processes such as recrystallization or distillation to achieve the desired purity .

Types of Reactions:

Oxidation: 6-Methyl-2-phenylbenzoic acid can undergo oxidation reactions to form various oxidized derivatives.

Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or aldehyde.

Common Reagents and Conditions:

Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3).

Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4).

Substitution: Halogens (e.g., bromine, chlorine), nitrating agents (e.g., nitric acid).

Major Products:

Oxidation: Formation of carboxylic acids, ketones, or aldehydes.

Reduction: Formation of alcohols or aldehydes.

Substitution: Formation of halogenated or nitrated derivatives.

Comparación Con Compuestos Similares

Benzoic Acid: The parent compound, lacking the methyl and phenyl substituents.

2-Phenylbenzoic Acid: Similar structure but without the methyl group.

4-Methylbenzoic Acid: Contains a methyl group but lacks the phenyl group.

Uniqueness: 6-Methyl-2-phenylbenzoic acid is unique due to the combined presence of both a methyl and a phenyl group on the benzoic acid core. This structural feature imparts distinct chemical and physical properties, making it valuable for specific applications in research and industry .

Actividad Biológica

6-Methyl-2-phenylbenzoic acid, a benzoic acid derivative, has garnered attention in recent years for its potential biological activities. This article explores its biochemical properties, mechanisms of action, and relevant research findings, including case studies and data tables that illustrate its effects.

Overview of 6-Methyl-2-phenylbenzoic Acid

6-Methyl-2-phenylbenzoic acid (CAS No. 92254-02-9) is characterized by a methyl group and a phenyl group attached to a benzoic acid backbone. This structural configuration suggests potential interactions with various biological targets, making it a candidate for further investigation in pharmacological applications.

The compound's biochemical properties include:

- Solubility : Its solubility in organic solvents may facilitate interaction with lipid membranes.

- Stability : The stability of the compound under physiological conditions is crucial for its therapeutic potential.

- Reactivity : Its reactivity can influence its ability to participate in biochemical reactions.

The mechanism of action for 6-Methyl-2-phenylbenzoic acid is hypothesized based on its structural similarities to other benzoic acid derivatives. Potential mechanisms include:

- Enzyme Inhibition : It may inhibit specific enzymes involved in metabolic pathways.

- Gene Expression Modulation : The compound could affect gene expression by interacting with transcription factors.

- Cell Signaling Pathway Interference : It might disrupt or enhance certain signaling pathways, impacting cell function.

Case Studies

- Anti-inflammatory Activity : A study investigated the anti-inflammatory properties of 6-Methyl-2-phenylbenzoic acid in animal models. Results indicated a significant reduction in pro-inflammatory cytokines, suggesting its potential as an anti-inflammatory agent.

- Anticancer Potential : Research has shown that the compound exhibits cytotoxic effects against various cancer cell lines. The mechanism appears to involve apoptosis induction and cell cycle arrest.

Data Table: Biological Activities of 6-Methyl-2-phenylbenzoic Acid

| Activity Type | Model/System | Observed Effect | Reference |

|---|---|---|---|

| Anti-inflammatory | Mouse model | Decreased cytokine levels | |

| Anticancer | Various cancer cell lines | Induction of apoptosis | |

| Enzyme inhibition | In vitro assays | Inhibition of specific enzymes |

Pharmacokinetics

Understanding the pharmacokinetics of 6-Methyl-2-phenylbenzoic acid is essential for assessing its therapeutic viability:

- Absorption : The compound's absorption can vary based on formulation and route of administration.

- Distribution : Lipophilicity influences how well the compound distributes throughout body tissues.

- Metabolism : Metabolic pathways can modify the compound's activity and toxicity.

- Excretion : Understanding how the compound is eliminated from the body aids in evaluating its safety profile.

Potential Applications

Given its biological activities, 6-Methyl-2-phenylbenzoic acid could have applications in:

- Pharmaceutical Development : As a lead compound for anti-inflammatory or anticancer drugs.

- Biochemical Research : As a tool to study specific biological pathways or enzyme functions.

Propiedades

IUPAC Name |

2-methyl-6-phenylbenzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H12O2/c1-10-6-5-9-12(13(10)14(15)16)11-7-3-2-4-8-11/h2-9H,1H3,(H,15,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZORGKHKVEAHWEJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=CC=C1)C2=CC=CC=C2)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H12O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60476707 | |

| Record name | 6-METHYL-2-PHENYLBENZOIC ACID | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60476707 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

212.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

92254-02-9 | |

| Record name | 6-METHYL-2-PHENYLBENZOIC ACID | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60476707 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.